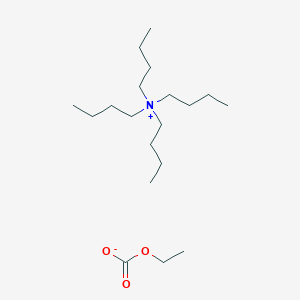

ethyl carbonate;tetrabutylazanium

Beschreibung

Ethyl Carbonate (Diethyl Carbonate, DEC) Ethyl carbonate (C5H10O3 or (C2H5O)2CO) is a linear dialkyl carbonate characterized by its high purity (≥99.91%), low water content (≤0.01%), and density of 1.075 g/cm³ at 20°C . It is a colorless, non-aqueous solvent with applications in pharmaceuticals (e.g., as an intermediate for barbiturates) and lithium-ion battery electrolytes due to its favorable dielectric properties and compatibility with lithium salts .

Tetrabutylazanium (Tetrabutylammonium, TBA<sup>+</sup>) Tetrabutylazanium is a quaternary ammonium cation ([N(C4H9)4]<sup>+</sup>) commonly paired with counteranions such as nitrate (NO3<sup>−</sup>), diphosphate (HP2O7</sup><sup>3−</sup>), or trifluoro(3-fluorophenyl)borate ([B(C6H4F)3F]<sup>−</sup>) . These salts exhibit phase-transfer catalytic properties, stabilize ionic liquids, and enhance electrolyte conductivity in electrochemical systems .

Eigenschaften

CAS-Nummer |

478796-04-2 |

|---|---|

Molekularformel |

C16H36N.C3H5O3 C19H41NO3 |

Molekulargewicht |

331.5 g/mol |

IUPAC-Name |

ethyl carbonate;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-6-3(4)5/h5-16H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |

InChI-Schlüssel |

LJQWWEWGJVYPQX-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCOC(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl carbonate can be synthesized through the reaction of ethanol with phosgene or by transesterification of dimethyl carbonate with ethanol . The reaction conditions typically involve the use of a base catalyst and moderate temperatures.

Tetrabutylazanium is usually prepared by the quaternization of tributylamine with an alkyl halide, such as butyl bromide . The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of ethyl carbonate often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to recycle unreacted starting materials .

Tetrabutylazanium is produced on an industrial scale using similar quaternization reactions, with careful control of reaction parameters to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis . Common reagents used in these reactions include water, alcohols, and amines, respectively. The major products formed are ethanol, different esters, and amides.

Tetrabutylazanium participates in alkylation, oxidation, reduction, and esterification reactions . It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. Common reagents include alkyl halides, oxidizing agents, reducing agents, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl Carbonate

- Synthesized through:

- Reaction of ethanol with phosgene.

- Transesterification of dimethyl carbonate with ethanol.

Tetrabutylazanium

- Typically prepared by quaternization of tributylamine with alkyl halides such as butyl bromide.

Scientific Research Applications

-

Organic Synthesis :

Ethyl carbonate is extensively used in the synthesis of various pharmaceuticals and agrochemicals. Its role as a solvent allows for the dissolution and reaction of multiple compounds, facilitating complex organic reactions. -

Catalysis :

Tetrabutylazanium acts as a phase-transfer catalyst, enabling reactions that would otherwise be challenging to achieve. For instance, it has been utilized in the synthesis of cyclic carbonates from epoxides and carbon dioxide when used alongside metal catalysts . -

Green Chemistry :

Both compounds contribute to green chemistry initiatives. Ethyl carbonate is considered a more environmentally friendly solvent compared to traditional organic solvents, reducing the ecological footprint of chemical processes . Tetrabutylazanium's role in deep eutectic solvents (DESs) further enhances its application in eco-friendly chemical reactions .

Case Study 1: Synthesis of Cyclic Carbonates

In a study exploring the synthesis of cyclic carbonates from epoxides using tetrabutylammonium bromide as a cocatalyst, researchers found that this combination significantly improved reaction rates under mild conditions. The study highlighted the effectiveness of tetrabutylammonium bromide in stabilizing reactive intermediates during the catalytic cycle .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of deep eutectic solvents containing tetrabutylammonium salts demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Wirkmechanismus

Ethyl carbonate acts primarily as a solvent and intermediate, facilitating the dissolution and reaction of various compounds . Its mechanism of action involves the stabilization of transition states and intermediates during chemical reactions.

Tetrabutylazanium functions as a phase-transfer catalyst by transferring anionic reactants from the aqueous phase to the organic phase . This enhances the reactivity of the anionic species and increases the overall reaction rate. The molecular targets include various organic and inorganic reactants, and the pathways involve the formation of ion pairs and transition states.

Vergleich Mit ähnlichen Verbindungen

Comparison of Ethyl Carbonate with Similar Carbonates

Ethyl carbonate belongs to the dialkyl carbonate family, which includes solvents critical for lithium-ion battery electrolytes. Key comparisons with ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are outlined below:

Key Findings :

- DEC balances moderate viscosity and dielectric properties, making it suitable for mid-polarity applications.

- EC ’s high dielectric constant enables superior lithium salt dissociation but requires blending with low-viscosity solvents (e.g., DMC or EMC) due to its solid state at room temperature .

- DMC and EMC are preferred for low-temperature electrolytes owing to their fluidity and low melting points .

Comparison of Tetrabutylazanium with Similar Quaternary Ammonium Salts

Tetrabutylazanium derivatives are compared below with tetraethylammonium (TEA<sup>+</sup>) and tetramethylammonium (TMA<sup>+</sup>) salts:

Key Findings :

- Tetrabutylazanium salts exhibit higher thermal stability and lipophilicity than smaller quaternary ammonium salts, making them ideal for non-aqueous electrochemical systems and organic synthesis .

- TEA<sup>+</sup> and TMA<sup>+</sup> salts are more water-soluble but less stable under high-temperature conditions .

- Ionic liquids derived from tetrabutylazanium (e.g., paired with diphosphate or borate anions) show enhanced conductivity and electrochemical stability in battery applications .

Q & A

Q. What are the standard protocols for synthesizing ethyl carbonate derivatives using tetrabutylazanium salts as phase-transfer catalysts?

Methodological Answer: Tetrabutylazanium salts (e.g., tetrabutylammonium bromide, TBAB) are widely used as phase-transfer catalysts in transcarbonation reactions. A typical protocol involves:

- Reagent Preparation : Dissolve TBAB (5–10 mol%) in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere .

- Reaction Setup : Combine diethyl carbonate with a diol (e.g., allyl-diol) at 60–80°C for 6–12 hours. Monitor progress via thin-layer chromatography (TLC) .

- Workup : Extract the product using ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Considerations : Catalyst loading above 10 mol% may lead to side reactions; solvent choice impacts reaction kinetics .

Q. What safety measures are critical when handling tetrabutylazanium nitrate in oxidative environments?

Methodological Answer: Tetrabutylazanium nitrate (CAS 1941-27-1) is classified as an oxidizing solid (Category 2) and requires:

- Containment : Use spark-resistant tools and grounded equipment to prevent static discharge. Store separately from reducing agents .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods for weighing and reactions .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Avoid exposure to heat (>40°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when tetrabutylazanium bromide exhibits reduced catalytic activity in transcarbonation reactions?

Methodological Answer: Reduced catalytic activity may stem from moisture sensitivity or solvent interactions. Optimization strategies include:

- Solvent Screening : Test solvents with varying polarity (e.g., THF vs. toluene). Polar solvents enhance ion dissociation but may deactivate the catalyst via solvation .

- Additive Incorporation : Introduce anhydrous salts (e.g., MgSO₄) to absorb trace water, preserving catalyst integrity .

- Temperature Gradients : Perform reactions at 50°C, 70°C, and 90°C to identify thermal stability thresholds. Higher temperatures may accelerate side reactions (e.g., epoxide ring-opening) .

Data Analysis : Compare yields via GC-MS or ¹H NMR to quantify product distribution and identify competing pathways .

Q. What analytical techniques are most effective in characterizing the stability of tetrabutylazanium-based electrolytes under thermal stress?

Methodological Answer: For electrolyte stability studies (e.g., in lithium-ion batteries):

- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C (heating rate: 10°C/min) to assess decomposition thresholds .

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic peaks associated with phase transitions or salt dissociation .

- Electrochemical Impedance Spectroscopy (EIS) : Monitor ionic conductivity changes before/after thermal cycling (e.g., 50 cycles at 60°C) .

Advanced Spectroscopy : Use ¹³C NMR to track structural degradation of the tetrabutylazanium cation in carbonate-based electrolytes .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of tetrabutylazanium salts across different solvent systems?

Methodological Answer: Contradictions often arise from solvent-dependent ion-pairing effects. A systematic approach includes:

- Ionic Strength Studies : Vary solvent dielectric constants (e.g., ε for DMF = 37 vs. toluene = 2.4) and correlate with reaction rates using Eyring plots .

- Computational Modeling : Perform DFT calculations to compare activation energies in polar vs. nonpolar solvents. Solvents with ε > 15 typically enhance ion mobility .

- Controlled Moisture Experiments : Conduct parallel reactions under strict anhydrous conditions vs. ambient humidity to isolate moisture’s impact on catalyst efficiency .

Q. What methodologies are recommended for analyzing competing reaction pathways in tetrabutylazanium-mediated carbonate synthesis?

Methodological Answer: To distinguish between nucleophilic substitution and transcarbonation pathways:

- Isotopic Labeling : Use ¹⁸O-labeled diethyl carbonate to track oxygen transfer via GC-MS .

- Kinetic Profiling : Perform time-resolved ¹H NMR to detect intermediate species (e.g., alkoxide-TBAB complexes) .

- Competitive Experiments : Introduce alternative nucleophiles (e.g., benzyl alcohol vs. allyl alcohol) and quantify product ratios via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.